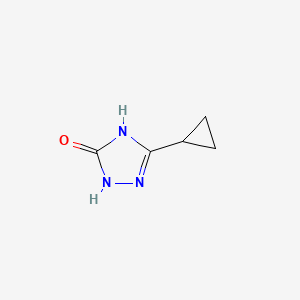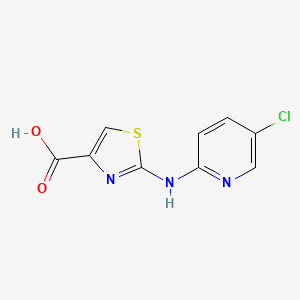
5-Cyclopropyl-1,2-dihydro-3H-1,2,4-triazol-3-one
描述
5-Cyclopropyl-1,2-dihydro-3H-1,2,4-triazol-3-one is a heterocyclic compound that features a triazole ring fused with a cyclopropyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-1,2-dihydro-3H-1,2,4-triazol-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with hydrazine derivatives, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process .
化学反应分析
Types of Reactions
5-Cyclopropyl-1,2-dihydro-3H-1,2,4-triazol-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more reduced forms.
Substitution: It can undergo substitution reactions where one of its hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .
科学研究应用
5-Cyclopropyl-1,2-dihydro-3H-1,2,4-triazol-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical studies to understand enzyme interactions.
Medicine: This compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
作用机制
The mechanism of action of 5-Cyclopropyl-1,2-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include the inhibition of metabolic processes essential for the survival of microorganisms or cancer cells .
相似化合物的比较
Similar Compounds
- 3-cyclopropyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
- 3-nitro-1,2,4-triazol-5-one
Uniqueness
5-Cyclopropyl-1,2-dihydro-3H-1,2,4-triazol-3-one is unique due to its specific cyclopropyl group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar triazole derivatives .
属性
分子式 |
C5H7N3O |
|---|---|
分子量 |
125.13 g/mol |
IUPAC 名称 |
3-cyclopropyl-1,4-dihydro-1,2,4-triazol-5-one |
InChI |
InChI=1S/C5H7N3O/c9-5-6-4(7-8-5)3-1-2-3/h3H,1-2H2,(H2,6,7,8,9) |
InChI 键 |
MAVBGIPJFZXXFH-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C2=NNC(=O)N2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Acetamide, N-methoxy-2-[(4-methoxyphenyl)methoxy]-N-methyl-](/img/structure/B8772457.png)

![5-(3-Methoxyphenyl)-3-methyl-1H-pyrazolo[4,3-c]isoquinoline](/img/structure/B8772467.png)

![1,2,4-Triazolo[4,3-b]pyridazin-3(2H)-one, 7,8-bis(4-chlorophenyl)-2-[[4-(trifluoromethyl)phenyl]methyl]-](/img/structure/B8772479.png)



![(3',4'-Difluoro-[1,1'-biphenyl]-4-YL)methanol](/img/structure/B8772502.png)

![3,4-Dichlorofuro[2,3-b]quinoline](/img/structure/B8772527.png)
![1,2,4-Oxadiazole-3-methanamine, 5-[1-(phenylmethyl)-1H-indazol-3-yl]-](/img/structure/B8772533.png)
